Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone
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Overview
Description
Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted phenylthiourea with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide at low temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Uniqueness: Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
Properties
CAS No. |
181271-17-0 |
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Molecular Formula |
C15H10N2OS |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
phenyl-(3-phenyl-1,2,4-thiadiazol-5-yl)methanone |
InChI |
InChI=1S/C15H10N2OS/c18-13(11-7-3-1-4-8-11)15-16-14(17-19-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
VZTPHTMVKHREHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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